N1-(3-(dimethylamino)propyl)-N2-((3-tosyloxazolidin-2-yl)methyl)oxalamide
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Description
N1-(3-(dimethylamino)propyl)-N2-((3-tosyloxazolidin-2-yl)methyl)oxalamide is a useful research compound. Its molecular formula is C18H28N4O5S and its molecular weight is 412.51. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Structural Studies
Synthesis Techniques : Research into compounds structurally related to N1-(3-(dimethylamino)propyl)-N2-((3-tosyloxazolidin-2-yl)methyl)oxalamide often involves complex synthesis techniques. For example, compounds have been synthesized for exploring their potential as cyclooxygenase-2 inhibitors, demonstrating intricate synthesis processes and crystal structure determinations to understand their interaction within biological systems (Al-Hourani et al., 2016).
Molecular Docking and Bioassay Studies : Such compounds are frequently subjected to molecular docking and bioassay studies to evaluate their biological activities. This is crucial in drug design and discovery, especially for identifying new therapeutic agents with specific target interactions (Al-Hourani et al., 2016).
Pharmacological Applications
Dynamin GTPase Inhibition : The dimethylamino-propyl moiety, as seen in related compounds, is critical for the inhibition of dynamin GTPase, suggesting potential applications in interrupting cellular processes such as endocytosis. This is significant for understanding cellular transport mechanisms and developing agents that can regulate these processes for therapeutic benefits (Gordon et al., 2013).
Antimicrobial Activity : Thiazolidinone derivatives, a class related to the compound of interest, have been evaluated for their antimicrobial properties against a variety of bacterial and fungal strains. This suggests a potential for developing new antimicrobial agents based on modifications of the core chemical structure (Patel, Kumari, & Patel, 2012).
Chemical and Biological Characterization
- Chemical Characterization and Activity Screening : The synthesis of related compounds involves detailed chemical characterization, including IR, NMR, and mass spectrometry. These compounds are often screened for a range of biological activities, providing insights into their potential therapeutic applications (Alyar et al., 2019).
Properties
IUPAC Name |
N-[3-(dimethylamino)propyl]-N'-[[3-(4-methylphenyl)sulfonyl-1,3-oxazolidin-2-yl]methyl]oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H28N4O5S/c1-14-5-7-15(8-6-14)28(25,26)22-11-12-27-16(22)13-20-18(24)17(23)19-9-4-10-21(2)3/h5-8,16H,4,9-13H2,1-3H3,(H,19,23)(H,20,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LBYKZKHBISLZPK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CCOC2CNC(=O)C(=O)NCCCN(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H28N4O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.